molecular formula C10H11Cl2N3 B6354100 Quinoline-3-carboxamidine dihydrochloride CAS No. 1198283-69-0

Quinoline-3-carboxamidine dihydrochloride

Cat. No.: B6354100
CAS No.: 1198283-69-0
M. Wt: 244.12 g/mol
InChI Key: ZEHJWNBTNHKAOH-UHFFFAOYSA-N
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Description

Quinoline-3-carboxamidine dihydrochloride is a compound that has garnered attention in the scientific community due to its unique chemical structure and potential applications in various fields. This compound is a derivative of quinoline, a heterocyclic aromatic organic compound with a nitrogen atom at the 1-position. Quinoline derivatives are known for their diverse biological activities, including antimicrobial, antimalarial, and anticancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinoline-3-carboxamidine dihydrochloride typically involves the reaction of quinoline-3-carboxylic acid with an appropriate amidine source under acidic conditions. One common method involves the use of ammonium chloride and a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the formation of the amidine group. The reaction is usually carried out under reflux conditions, followed by purification to obtain the dihydrochloride salt .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are being explored to make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Quinoline-3-carboxamidine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline-3-carboxamide or quinoline-3-carboxylic acid under specific conditions.

    Reduction: Reduction reactions can convert the compound into different derivatives, such as quinoline-3-carboxamidine.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the quinoline ring, enhancing its biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions include quinoline-3-carboxamide, quinoline-3-carboxylic acid, and various substituted quinoline derivatives. These products can exhibit enhanced biological activities and are of significant interest in medicinal chemistry .

Scientific Research Applications

Quinoline-3-carboxamidine dihydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives with potential pharmaceutical applications.

    Biology: Investigated for its antimicrobial and antimalarial properties, making it a candidate for drug development.

    Medicine: Explored for its anticancer activity, particularly in targeting specific cancer cell lines.

    Industry: Utilized in the development of new materials and catalysts for various industrial processes

Mechanism of Action

The mechanism of action of quinoline-3-carboxamidine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of essential biological pathways. For example, it may inhibit DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication, thereby exhibiting antibacterial activity . Additionally, its interaction with cellular receptors can trigger apoptosis in cancer cells, contributing to its anticancer effects .

Comparison with Similar Compounds

Similar Compounds

    Quinoline-3-carboxamide: Similar in structure but lacks the amidine group.

    Quinoline-3-carboxylic acid: Another derivative with a carboxylic acid group instead of the amidine group.

    Quinoline-3-carboxaldehyde: Contains an aldehyde group at the 3-position of the quinoline ring.

Uniqueness

Quinoline-3-carboxamidine dihydrochloride is unique due to the presence of the amidine group, which imparts distinct chemical and biological properties. This functional group enhances the compound’s ability to form hydrogen bonds, increasing its binding affinity to biological targets. As a result, it exhibits higher potency and selectivity in its biological activities compared to its analogs .

Properties

IUPAC Name

quinoline-3-carboximidamide;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3.2ClH/c11-10(12)8-5-7-3-1-2-4-9(7)13-6-8;;/h1-6H,(H3,11,12);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEHJWNBTNHKAOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=N2)C(=N)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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